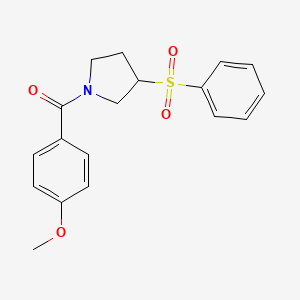![molecular formula C19H18N4O2 B2515886 2-(2-methylphenoxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide CAS No. 2097929-24-1](/img/structure/B2515886.png)
2-(2-methylphenoxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-methylphenoxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide is a useful research compound. Its molecular formula is C19H18N4O2 and its molecular weight is 334.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
The study on coordination complexes constructed from pyrazole-acetamide derivatives, including their synthesis, characterization, and antioxidant activity, provides insight into the structural and functional versatility of compounds related to 2-(2-methylphenoxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide. The coordination with Co(II) and Cu(II) ions led to the formation of complexes exhibiting significant antioxidant activity, demonstrating the potential of these compounds in developing antioxidants (Chkirate et al., 2019).
Flavoring Substance Evaluation
A scientific opinion on a flavoring substance structurally similar to this compound, evaluated for human health implications, underscores the importance of assessing the safety and efficacy of such compounds in food applications. The substance demonstrated no adverse effects, highlighting the compound's potential in flavoring applications (Younes et al., 2018).
Antimicrobial Profile of Schiff Bases
Research on the synthesis and antimicrobial profile of Schiff bases and Thiazolidinone derivatives, derived from compounds related to this compound, presents a pathway to developing new antimicrobial agents. These compounds' antibacterial and antifungal activities indicate their potential in combating microbial resistance (Fuloria et al., 2014).
Chemoselective Acetylation in Drug Synthesis
The application of chemoselective acetylation using immobilized lipase for synthesizing intermediates in antimalarial drugs demonstrates the chemical versatility of compounds structurally related to this compound. This research provides valuable insights into the synthesis processes of pharmacologically active compounds, offering pathways for drug development (Magadum & Yadav, 2018).
Novel Cooling Compound Evaluation
A toxicological evaluation of a novel cooling agent structurally similar to the compound , focusing on its safety for use in food and beverage applications, indicates the potential of these compounds in enhancing consumer product experiences without adverse health effects. The compound's rapid metabolism and lack of mutagenic effects underscore its suitability for various applications (Karanewsky et al., 2015).
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-14-4-2-3-5-17(14)25-13-18(24)23-12-16-19(22-11-10-21-16)15-6-8-20-9-7-15/h2-11H,12-13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDBDKGICGAWCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=NC=CN=C2C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-difluorophenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2515806.png)



![4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl methyl sulfide](/img/structure/B2515813.png)







